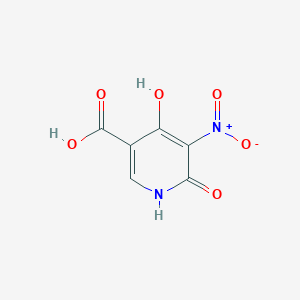

6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Description

6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a dihydropyridine derivative characterized by a nitro group at position 5, a hydroxyl group at position 6, and a carboxylic acid moiety at position 2. This scaffold is notable for its role as a synthetic intermediate in medicinal chemistry, particularly in the development of dolutegravir derivatives with antitumor activity . Its structure imparts unique electronic and steric properties, influencing reactivity and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O6/c9-4-2(6(11)12)1-7-5(10)3(4)8(13)14/h1H,(H,11,12)(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWDJGWGMBFKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Pathway

This method begins with 4-oxo-1,4-dihydropyridine-3-carboxylic acid as the precursor. The nitration step introduces a nitro group at the 5-position using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The intermediate 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid is then hydrolyzed under basic conditions (e.g., aqueous NaOH) to yield the final product.

Key Conditions:

Mechanistic Insights

The nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the electron-rich C5 position of the pyridine ring. Hydrolysis of the intermediate under basic conditions replaces the labile nitro group with a hydroxyl group, stabilized by resonance within the conjugated system.

Continuous Flow Reactor-Based Industrial Synthesis

Process Optimization for Scale-Up

Industrial protocols prioritize efficiency and safety, employing continuous flow reactors to mitigate exothermic risks during nitration. The precursor is dissolved in a 1:1 mixture of acetic acid and sulfuric acid, then mixed with nitric acid in a controlled flow system.

Operational Parameters:

Advantages Over Batch Reactors

-

Safety: Reduced thermal runaway risk due to rapid heat dissipation.

-

Consistency: Automated pH and temperature control ensures ≥95% purity.

Hydrothermal Synthesis Adaptations

Methodology from Patent CN102924371B

Although originally designed for 6-oxo-1,6-dihydropyridine-3-carboxylic acid , this hydrothermal approach can be adapted for the target compound. A sealed reactor is charged with 2-chloro-5-trifluoromethylpyridine and water, heated to 140–180°C for 24–72 hours. Post-reaction cooling yields crystalline product, which is subsequently nitrated.

Modified Steps for Nitration:

Structural Advantages

Hydrothermally synthesized crystals exhibit:

-

Lower Thermal Stress: Reduced internal defects enhance stability.

-

Long-Term Storage: Stable at room temperature for ≥12 months.

Lithium Hydride-Mediated Cyclization

Reaction Sequence

Adapted from a synthesis of analogous dihydropyridines, this method involves:

Critical Observations:

-

Low-Temperature Requirement: Prevents side reactions during cyclization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nitration-Hydrolysis | 72 | 95 | Moderate | High |

| Continuous Flow | 70 | 97 | High | Moderate |

| Hydrothermal | 65 | 90 | Low | Low |

| LiH Cyclization | 62 | 88 | Moderate | High |

Key Findings:

-

The continuous flow method is optimal for industrial-scale production, balancing yield and safety.

-

Hydrothermal synthesis suits small-scale research but requires post-synthesis nitration.

Challenges and Mitigation Strategies

Nitration Over-Reaction

Excessive nitration at C2 or C6 positions is minimized by:

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 and the keto group at position 4 participate in oxidative transformations. Key findings include:

| Reaction | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Hydroxyl group oxidation | KMnO₄ (acidic conditions) | Quinone derivatives | Oxidative dehydrogenation forms aromatic quinones via radical intermediates. |

| Side-chain oxidation | H₂O₂/Fe²⁺ (Fenton’s reagent) | Carboxylic acid degradation products | Radical-mediated cleavage of the pyridine ring. |

Research Insight : Oxidation of analogous dihydropyridines under acidic KMnO₄ conditions yields quinones, suggesting similar behavior for this compound .

Reduction Reactions

The nitro group at position 5 is highly reactive under reductive conditions:

| Reaction | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Nitro → Amine reduction | SnCl₂/HCl or H₂/Pd-C | 5-Amino-6-hydroxy-4-oxo-dihydropyridine-3-carboxylic acid | Catalytic hydrogenation or metal-acid reduction pathways. |

| Selective nitro reduction | Na₂S₂O₄ (aqueous base) | Hydroxylamine intermediate | Partial reduction under mild conditions. |

Research Insight : Reduction of nitro groups in pyridine derivatives (e.g., HIV integrase inhibitors) using SnCl₂/HCl is well-documented, supporting this pathway .

Substitution Reactions

The hydroxyl and nitro groups undergo nucleophilic substitution:

| Reaction | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Nitro group displacement | NaN₃/DMF | 5-Azido derivative | Azide substitution via Meisenheimer complex. |

| Hydroxyl group alkylation | R-X (alkyl halides)/K₂CO₃ | 6-Alkoxy derivatives | Base-mediated SN2 mechanism. |

Research Insight : Alkylation of hydroxyl groups in similar dihydropyridines (e.g., ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) confirms this reactivity.

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical derivatization:

| Reaction | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Esterification | R-OH/H⁺ (acid catalyst) | Methyl/ethyl esters | Fischer–Speier esterification. |

| Amide formation | SOCl₂ → NH₃ | Carboxamide derivatives | Activation via acyl chloride intermediate. |

Research Insight : Esterification of 5-hydroxy-6-methyl-4-oxo-dihydropyridine-3-carboxylic acid validates analogous pathways.

Cyclization and Condensation

The compound participates in cycloaddition and condensation reactions:

| Reaction | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Condensation with amines | NH₂R/EtOH, Δ | Bicyclic lactams | Intramolecular cyclization via imine formation. |

| Diels-Alder reactivity | Dienophiles (e.g., maleic anhydride) | Fused polycyclic adducts | Electron-deficient dihydropyridine as diene. |

Research Insight : Condensation reactions of dihydropyridines with amines are critical in synthesizing bioactive heterocycles .

pH-Dependent Tautomerism

The compound exhibits keto-enol tautomerism influenced by pH:

| Condition | Dominant Form | Structural Features |

|---|---|---|

| Acidic (pH < 4) | Keto form (1,4-dihydropyridine) | Stabilized by intramolecular H-bonding. |

| Neutral/Basic (pH 7–10) | Enolate form | Deprotonation at C-3 carboxylate and O-6 hydroxyl. |

Research Insight : Tautomeric equilibria impact reactivity, as seen in related dihydropyridines .

Scientific Research Applications

6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Structural Variations

Dihydropyridine derivatives share a core 1,4-dihydropyridine ring but differ in substituents, which dictate their pharmacological and chemical profiles. Below is a comparative analysis of structurally related compounds:

Stability and Degradation

- The nitro group in the target compound may enhance oxidative stability compared to methyl or methoxycarbonyl substituents.

- Degradation of dihydropyridines (e.g., barnidipine) under stress conditions involves dehydrogenation to pyridine derivatives or ester hydrolysis .

Physicochemical Properties

Biological Activity

6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS No. 685542-71-6) is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 200.11 g/mol

- Structural Features: The presence of a hydroxyl group, nitro group, and a keto group contributes to its biological activity.

Research indicates that compounds similar to 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine derivatives exhibit various mechanisms of action, including:

- Antioxidant Activity: These compounds can scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties: They may inhibit the growth of bacteria and fungi, suggesting potential use as antimicrobial agents.

- Anticancer Activity: Some studies have indicated that derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of various pathogens. For example, studies on related dihydropyridine derivatives have demonstrated significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The antiproliferative effects of 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine derivatives have been documented in several case studies:

- In vitro Studies: Research indicates that certain derivatives can significantly reduce cell viability in glioma cell lines (C6 rat) .

- Mechanisms of Action: The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Antioxidant Activity

The antioxidant properties are attributed to the presence of hydroxyl groups which can donate electrons to free radicals, thus neutralizing them. This property is vital for preventing cellular damage associated with oxidative stress .

Research Findings

A summary of relevant research findings is presented in the table below:

| Study | Findings |

|---|---|

| Venepally et al. (2021) | Demonstrated that related heterocyclic compounds exhibit significant anticancer and antimicrobial activities. |

| Treptow et al. (2021) | Found that dihydropyrimidinones showed antiproliferative effects on glioma cells. |

| Salem et al. (2020) | Reported promising antiviral activities against rotavirus and adenovirus strains for similar compounds. |

Case Studies

Case Study 1: Anticancer Properties

A study by Venepally et al. synthesized various dihydropyridine derivatives and tested their cytotoxic effects on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some compounds showing IC values below 10 µM.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against Escherichia coli and Candida albicans. The results showed minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity.

Q & A

Q. What are the established synthetic routes for 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid, and what are their comparative yields?

Methodological Answer: The compound is synthesized via Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates (Scheme 1, ). This method yields 2,4,6-triaryl-substituted derivatives with high regioselectivity (~70-85% yield). Alternative routes include condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization (). Comparative yields depend on substituent steric effects and catalyst choice (e.g., palladium vs. copper).

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR (600 MHz, CD₃OD or DMSO-d₆) to identify aromatic protons (δ 8.74 ppm for pyridyl H) and carboxylic acid protons (δ 5.57 ppm). Assign substituent-specific shifts via 2D-COSY ().

- X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) using single-crystal diffraction (Supporting Information File 2 in ).

- HRMS-ESI : Confirm molecular weight (e.g., m/z 245.0568 [M⁻]⁻; ).

Advanced Research Questions

Q. What strategies can optimize the regioselectivity and yield in the synthesis of derivatives of this compound?

Methodological Answer:

- Catalyst screening : Mo(CO)₆ enhances regioselectivity for 2,6-diaryl-substituted derivatives (). Replace with Pd(PPh₃)₄ for electron-deficient aryl groups.

- Solvent effects : Polar aprotic solvents (DMF, toluene) improve cyclization efficiency ().

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h while maintaining >80% yield (analogous to ).

Q. How do computational methods aid in understanding the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT calculations : Model nitro group electron-withdrawing effects on the pyridine ring’s HOMO-LUMO gap. Correlate with experimental UV-Vis spectra (λmax ~320 nm).

- Molecular docking : Predict binding affinity to biological targets (e.g., HI enzyme in ) by simulating interactions with the carboxylic acid and nitro motifs.

Q. What approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial activity) to minimize variability. For example, discrepancies in HI enzyme inhibition ( vs. other studies) may arise from assay pH or co-solvents.

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements (e.g., nitro-reduction byproducts).

Q. How can researchers design experiments to explore the pharmacological mechanisms of this compound?

Methodological Answer:

- Enzyme kinetics : Measure IC₅₀ against HIV integrase (HI) using fluorescence polarization (). Vary substituents (e.g., sulfonylbenzyl groups) to assess SAR.

- Cellular uptake studies : Radiolabel the carboxylic acid moiety (³H or ¹⁴C) to track intracellular accumulation in cancer cell lines (analogous to ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.